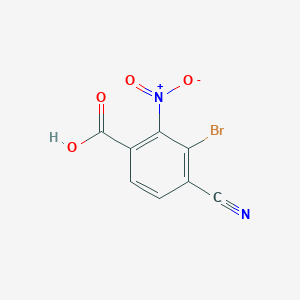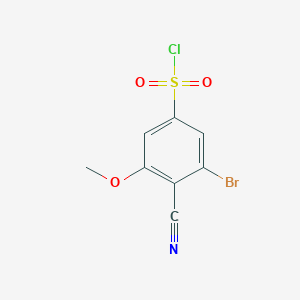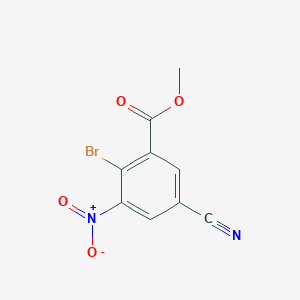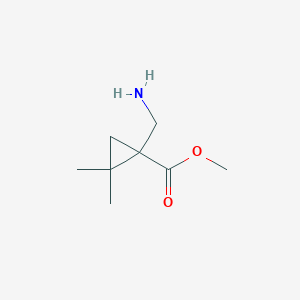amine hydrochloride CAS No. 2097960-38-6](/img/structure/B1484886.png)
[3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride were not found, general methods for synthesizing amines include reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, and alkylation of potassium phthalimide .
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Fluorophenyl derivatives, like 4-Methyl-2,6-diformylphenol (DFP), have been utilized in developing chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors are known for their high selectivity and sensitivity, which are crucial for environmental monitoring, biological applications, and chemical analyses (Roy, 2021).
PFAS Removal
Amine-functionalized sorbents, which involve amine groups similar to those in methylamines, have shown effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, indicating potential environmental applications (Ateia et al., 2019).
Synthetic Routes
Research on synthetic routes for compounds like 2-Fluoro-4-bromobiphenyl, which share structural similarities with fluorophenyl derivatives, provides insights into the synthesis of complex organic molecules. These studies contribute to the pharmaceutical industry and material science by offering scalable and cost-effective synthetic methods (Qiu et al., 2009).
Dietary Heterocyclic Amines
The study of heterocyclic amines (HCAs), which include amines in their structure, in the context of dietary intake and health risks, such as colorectal adenoma, highlights the importance of understanding the biological effects of various amine compounds. This research is crucial for nutritional science and public health (Góngora et al., 2018).
Environmental and Analytical Chemistry
Studies on the determination of total dissolved free primary amines in seawater and the analysis of biogenic amines in food demonstrate the environmental and analytical applications of amine-related research. These studies are essential for environmental monitoring, food safety, and the development of analytical methods (Aminot & Kérouel, 2006; Önal, 2007).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the biochemical pathways within the cell . The interaction often involves binding to the target receptor, which triggers a series of biochemical reactions.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways affected.
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have diverse biological effects, depending on the specific pathways it affects .
Biochemische Analyse
Biochemical Properties
3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity and downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding often involves specific interactions with amino acid residues in the active site of the enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage or systemic toxicity .
Metabolic Pathways
3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound may undergo biotransformation, leading to the formation of metabolites that can have distinct biological activities .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZWTWLTGBXVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




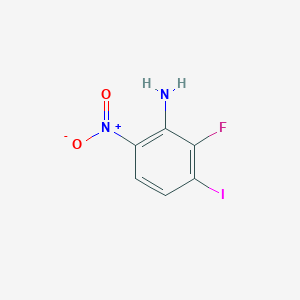
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)


![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)
